molecular formula C27H50FN4O5PS B564652 FP-Biotin-d4 CAS No. 1219356-78-1

FP-Biotin-d4

Cat. No.: B564652
CAS No.: 1219356-78-1
M. Wt: 596.777
InChI Key: ZIFSFLGSUTZFCP-AUZVCRNNSA-N
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Description

FP-Biotin-d4 is a labeled biotinylated organophosphorus compound. It is primarily used in proteomics research to identify proteins that react with organophosphorus toxicants. The compound has a molecular formula of C27H46D4FN4O5PS and a molecular weight of 596.77 .

Preparation Methods

The synthesis of FP-Biotin-d4 involves the incorporation of deuterium atoms into the biotinylated organophosphorus structure. The synthetic route typically starts with the preparation of a fluorophosphonate intermediate, which is then conjugated to a biotin moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

FP-Biotin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophosphonate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

FP-Biotin-d4 has a wide range of applications in scientific research:

Mechanism of Action

FP-Biotin-d4 exerts its effects by targeting serine hydrolases and other enzymes. The fluorophosphonate group forms a covalent bond with the active site serine residue of the enzyme, leading to the inhibition of its activity. This mechanism allows researchers to study the enzyme’s function and identify potential inhibitors. The biotin moiety facilitates the detection and purification of the enzyme-probe complex using avidin-based methods .

Comparison with Similar Compounds

FP-Biotin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. Similar compounds include:

This compound stands out due to its specific labeling and enhanced stability, making it a valuable tool in advanced proteomics and biochemical research.

Properties

IUPAC Name

10-[ethoxy(fluoro)phosphoryl]-N-[1,1,5,5-tetradeuterio-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFSFLGSUTZFCP-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])NC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCCCCCCP(=O)(OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50FN4O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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